molecular formula C9H7N5 B2437433 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1565111-07-0

4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2437433
CAS No.: 1565111-07-0
M. Wt: 185.19
InChI Key: OGHFQTPUMMPULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features both imidazole and pyrazolo[1,5-a]pyrazine moieties.

Biochemical Analysis

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes and proteins . For instance, they can act as inhibitors of p38 Kinase

Cellular Effects

Some derivatives have shown antiproliferative effects on lung adenocarcinoma cell line A549

Molecular Mechanism

It is known that imidazole derivatives can act as Janus Kinase inhibitors , but the specific binding interactions of 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression require further study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with pyrazolo[1,5-a]pyrazine precursors in the presence of catalysts and solvents . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine is unique due to its dual imidazole and pyrazolo[1,5-a]pyrazine moieties, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, from drug development to materials science .

Properties

IUPAC Name

4-imidazol-1-ylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c1-2-12-14-6-4-11-9(8(1)14)13-5-3-10-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHFQTPUMMPULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.